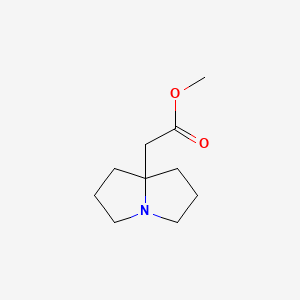
Pyrrolizidine-7alpha-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolizidine-7alpha-acetic acid methyl ester is a derivative of pyrrolizidine alkaloids, which are naturally occurring compounds found in various plant species. These alkaloids are known for their diverse biological activities, including hepatotoxicity, genotoxicity, and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine-7alpha-acetic acid methyl ester typically involves the following steps:
Formation of the Pyrrolizidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Acetic Acid Group: This step involves the functionalization of the pyrrolizidine ring with an acetic acid moiety, often through esterification reactions.
Methyl Ester Formation: The final step involves the methylation of the acetic acid group to form the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrrolizidine-7alpha-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pyrrolizidine-7alpha-acetic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of liver diseases and cancer.
Mechanism of Action
The mechanism of action of pyrrolizidine-7alpha-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to genotoxic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Pyrrolizidine-7alpha-acetic acid methyl ester can be compared with other pyrrolizidine alkaloids, such as:
Retronecine: Known for its hepatotoxicity and presence in various plant species.
Heliotrine: Exhibits similar biological activities and is found in heliotrope plants.
Lycopsamine: Another pyrrolizidine alkaloid with notable biological activities.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of the acetic acid methyl ester group, which may confer distinct biological activities and chemical reactivity compared to other pyrrolizidine alkaloids.
Properties
CAS No. |
78449-76-0 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-10-4-2-6-11(10)7-3-5-10/h2-8H2,1H3 |
InChI Key |
PPKYFUDQCQTUJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC12CCCN1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)



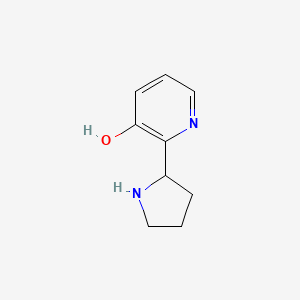
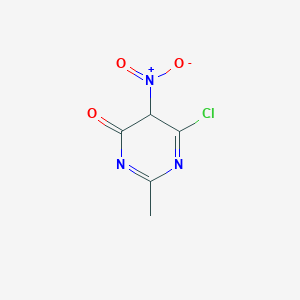

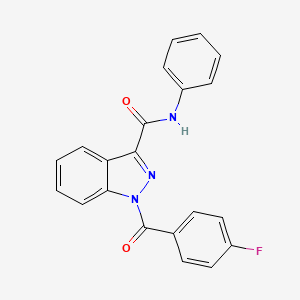
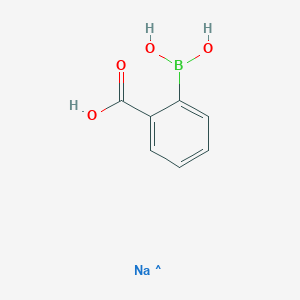
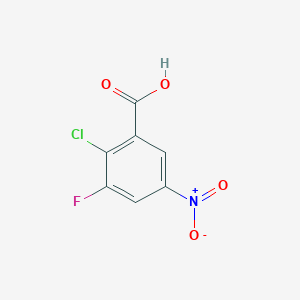
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
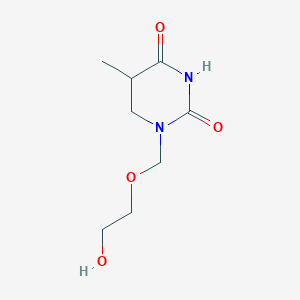
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
